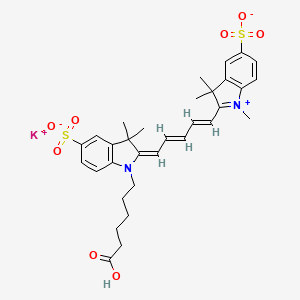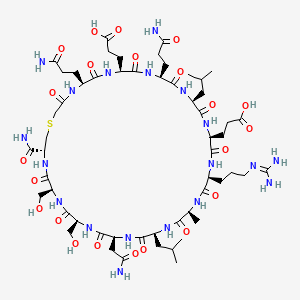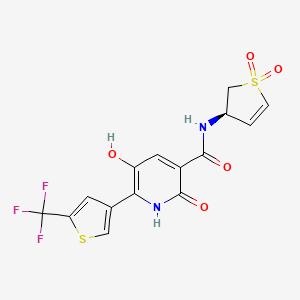
WRN inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WRN inhibitor 2 is a compound designed to inhibit the Werner syndrome ATP-dependent helicase enzyme, commonly referred to as WRN. This enzyme plays a crucial role in maintaining genomic stability by participating in DNA repair processes. This compound has shown potential in targeting cancer cells, particularly those with microsatellite instability (MSI), making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of WRN inhibitor 2 involves multiple steps, starting with the preparation of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives. These derivatives are synthesized through a structural optimization strategy, which includes the use of various reagents and catalysts under controlled conditions . The reaction conditions typically involve temperatures ranging from 25°C to 100°C and reaction times of several hours to days, depending on the specific step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
WRN inhibitor 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
These derivatives are often tested for their efficacy in inhibiting WRN and their potential as therapeutic agents .
Applications De Recherche Scientifique
WRN inhibitor 2 has a wide range of scientific research applications, including:
Mécanisme D'action
WRN inhibitor 2 exerts its effects by binding to the WRN helicase enzyme, thereby inhibiting its activity. This inhibition leads to the accumulation of DNA damage in cancer cells, particularly those with MSI, ultimately resulting in cell death. The molecular targets of this compound include the ATPase and helicase domains of the WRN enzyme, which are essential for its function in DNA repair . The compound locks the enzyme in an inactive conformation, preventing it from unwinding DNA and facilitating repair processes .
Comparaison Avec Des Composés Similaires
WRN inhibitor 2 is unique in its high specificity and potency in targeting WRN. Similar compounds include:
HRO761: Another WRN inhibitor that binds to a non-conserved allosteric site in the WRN helicase domain.
ISM9342A: A potent WRN inhibitor with single-digit nanomolar IC50 values in both ATPase and helicase assays.
Compared to these compounds, this compound demonstrates a unique binding mechanism and higher efficacy in certain cancer cell lines, making it a valuable addition to the arsenal of WRN-targeted therapies .
Propriétés
Formule moléculaire |
C15H11F3N2O5S2 |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-5-hydroxy-2-oxo-6-[5-(trifluoromethyl)thiophen-3-yl]-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H11F3N2O5S2/c16-15(17,18)11-3-7(5-26-11)12-10(21)4-9(14(23)20-12)13(22)19-8-1-2-27(24,25)6-8/h1-5,8,21H,6H2,(H,19,22)(H,20,23)/t8-/m1/s1 |
Clé InChI |
CDXMIMZIGRHPIV-MRVPVSSYSA-N |
SMILES isomérique |
C1[C@@H](C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CSC(=C3)C(F)(F)F)O |
SMILES canonique |
C1C(C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CSC(=C3)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


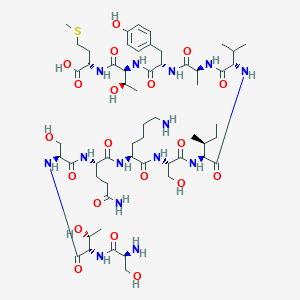
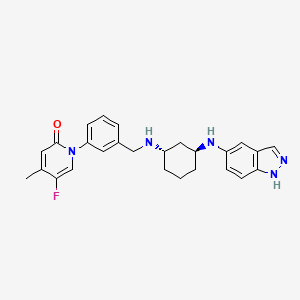
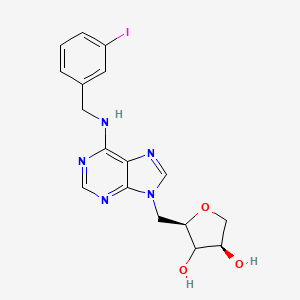

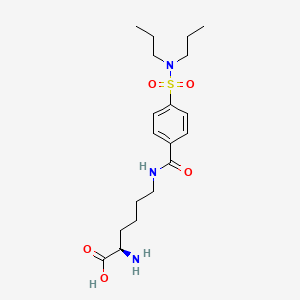
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
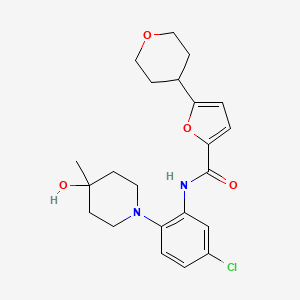

![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
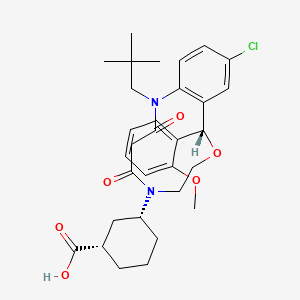
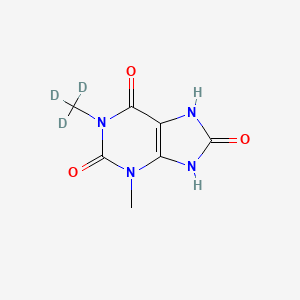
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)
